molecular formula C16H19N3O2S B2971677 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide CAS No. 2034248-28-5

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2971677
CAS RN: 2034248-28-5
M. Wt: 317.41
InChI Key: DMWGBEHVTMIFIQ-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide, also known as PF-06463922, is a potent and selective inhibitor of the protein kinase called AMP-activated protein kinase (AMPK). This compound has been the subject of extensive scientific research due to its potential therapeutic applications in treating metabolic disorders, including type 2 diabetes, obesity, and cancer.

Scientific Research Applications

Imaging Applications

A study explored the synthesis and application of a compound within the pyrimidineacetamide series, specifically designed for positron emission tomography (PET) imaging. This compound, part of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, was developed to selectively label the translocator protein (18 kDa) and was synthesized using a simple one-step process. The synthesized compound, [18F]DPA-714, demonstrated high chemical and radiochemical purity, indicating its potential as a selective radioligand for imaging applications (Dollé et al., 2008).

Therapeutic Applications

Another study focused on a pyrimidylpiperazine derivative, identified as a dual cytokine regulator, exhibiting significant protective effects against lipopolysaccharide-induced shock in mice. This compound effectively inhibited tumor necrosis factor-alpha production while enhancing interleukin-10 release, offering insights into potential therapeutic applications for conditions like septic shock and autoimmune diseases (Fukuda et al., 2000).

Chemical Synthesis and Biological Activity

Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents revealed a direct synthesis approach for these compounds, highlighting their interaction with biotargets related to anticonvulsant activity. Although these compounds demonstrated moderate activity, the study provided a foundation for understanding structure-activity relationships within this chemical class (Severina et al., 2020).

Antimicrobial and Antifungal Properties

A study on thienopyrimidine linked rhodanine derivatives showcased the synthesis of novel compounds with significant antimicrobial potency against various bacterial and fungal strains. These findings suggest the potential of thienopyrimidine compounds in developing new antimicrobial agents (Kerru et al., 2019).

properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(10-12-6-9-22-11-12)19-13-2-4-14(5-3-13)21-16-17-7-1-8-18-16/h1,6-9,11,13-14H,2-5,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWGBEHVTMIFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CSC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide

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